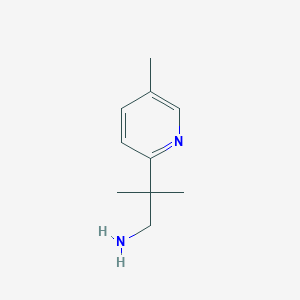

2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine

Description

2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine (CAS: CID 53485452) is a tertiary amine featuring a pyridine ring substituted with a methyl group at the 5-position and a branched aliphatic chain. Its molecular formula is C₁₀H₁₆N₂, with a molecular weight of 164.25 g/mol. The SMILES notation is CC1=CN=C(C=C1)C(C)(C)CN, and the InChIKey is WKKULGLCNMYBSI-UHFFFAOYSA-N .

Properties

IUPAC Name |

2-methyl-2-(5-methylpyridin-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8-4-5-9(12-6-8)10(2,3)7-11/h4-6H,7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKULGLCNMYBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704613 | |

| Record name | 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929022-01-5 | |

| Record name | 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(5-methylpyridin-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a propan-1-amine backbone with a methyl group at the 2-position and a 5-methylpyridine substituent. This unique structure imparts specific chemical and biological properties that are significant for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The interactions can modulate the activity of these targets through:

- Receptor Binding : The compound can bind to neurotransmitter receptors, potentially influencing neurological pathways.

- Enzyme Inhibition : It has been investigated for its inhibitory effects on certain enzymes, including β-secretase (BACE1), which is relevant in Alzheimer's disease research .

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits biological activity:

- Neuropharmacological Effects : The compound has shown potential in modulating neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders.

- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further development in treating infections .

- Enzyme Inhibition Studies : Research indicates that the compound may inhibit enzymes critical in metabolic pathways, thereby affecting drug metabolism and efficacy.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1-(5-Methylpyridin-2-yl)propan-1-amine | Different amine position | Varies in receptor binding affinity |

| 2-Methyl-1-(5-methylpyridin-2-yl)propan-1-amine | Different substitution pattern | Potentially different pharmacological properties |

Case Study 1: Neuropharmacological Research

A study investigating the effects of this compound on neurotransmitter systems demonstrated significant modulation of serotonin receptors, suggesting its potential as an antidepressant agent. The IC50 values obtained indicated a promising therapeutic window for further exploration in clinical settings.

Case Study 2: Antimicrobial Activity Assessment

In vitro assays were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens. Results indicated moderate activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 8 µg/mL to 32 µg/mL, showcasing its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogues of 2-methyl-2-(5-methylpyridin-2-yl)propan-1-amine can be categorized based on substituent position , heterocyclic ring modifications , and electronic/steric effects . Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Insights from Comparative Analysis

Substituent Position Effects :

- The position of the methyl group on the pyridine ring (3-, 4-, 5-, or 6-) significantly alters electronic properties. For example, the 5-methylpyridine derivative (target compound) may exhibit distinct hydrogen-bonding interactions compared to the 4-methyl isomer due to differences in electron density distribution .

Saturated heterocycles like piperidine (e.g., 2-methyl-2-(4-methylpiperidin-1-yl)propan-1-amine) increase conformational flexibility and basicity, which could enhance bioavailability .

Electron-Withdrawing Groups :

- The trifluoromethylphenyl analogue (2-methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine) shows enhanced metabolic stability due to the electron-withdrawing CF₃ group, as evidenced by its use in calcium channel inhibitor studies .

Hazard Profile: Brominated derivatives like 2-(5-bromopyridin-2-yl)propan-2-amine require stringent safety protocols (e.g., inhalation hazards), unlike non-halogenated counterparts .

Preparation Methods

Reductive Amination of 5-Methylpyridin-2-carboxaldehyde

A common and effective approach is the reductive amination of 5-methylpyridin-2-carboxaldehyde with an appropriate amine, such as 2-methylpropan-1-amine or its precursors. This involves:

- Reacting 5-methylpyridin-2-carboxaldehyde with the amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride).

- The reaction proceeds via formation of an imine intermediate, which is then reduced to the corresponding amine.

This method is advantageous for its mild conditions and high selectivity, avoiding over-reduction or side reactions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 5-Methylpyridin-2-carboxaldehyde + amine | Imine intermediate formation |

| 2 | Reducing agent (NaBH(OAc)3 or NaBH3CN) | Reduction to 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine |

This approach is supported by analogous procedures for related pyridinyl amines.

Direct Amination via Nucleophilic Substitution

Another method involves the nucleophilic substitution of a suitable leaving group on the alkyl chain by the amine group attached to the pyridine ring:

- Starting from 5-methylpyridin-2-yl substituted alkyl halides or tosylates.

- Reaction with ammonia or primary amines under basic conditions to introduce the amine functionality.

This method requires careful control of reaction conditions to avoid side reactions such as elimination or multiple substitutions.

Multi-step Synthesis via Imidazo[1,2-a]pyridine Intermediates

Advanced synthetic routes reported for related compounds involve:

- Condensation of substituted pyridin-2-amine with 5-methylpyridine-2-carbaldehyde in methanol with catalytic p-toluenesulfonic acid and an isocyanide reagent to form imidazo[1,2-a]pyridine intermediates.

- Subsequent deprotection and functional group transformations to yield the target amine.

This multi-step approach is exemplified by methods A and B in medicinal chemistry literature, which provide high yields and purity but require more complex reaction setups and purification steps.

Detailed Reaction Conditions and Yields

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive Amination | 5-Methylpyridin-2-carboxaldehyde + 2-methylpropan-1-amine, NaBH(OAc)3, MeOH, room temperature | ~85-95 | Mild, selective, scalable |

| Nucleophilic Substitution | 5-Methylpyridin-2-yl alkyl halide + ammonia/amine, base (e.g., K2CO3), reflux in polar aprotic solvent | 60-80 | Requires pure halide precursor, risk of side reactions |

| Imidazo[1,2-a]pyridine Route | Pyridin-2-amine + 5-methylpyridine-2-carbaldehyde + TosOH + isocyanide, MeOH, 70 °C, 12 h | >90 | Multi-step, high purity, suitable for complex derivatives |

Research Findings and Optimization Notes

- Reductive Amination is preferred for direct synthesis due to operational simplicity and high yield.

- Use of p-toluenesulfonic acid as catalyst enhances imine formation rates.

- Choice of reducing agent impacts selectivity; sodium triacetoxyborohydride is favored over sodium borohydride for mildness.

- Purification is commonly achieved by silica gel chromatography or preparative HPLC to ensure product purity.

- The presence of the 5-methyl substituent on the pyridine ring can influence the electronic properties, affecting reaction rates and yields.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 5-Methylpyridin-2-carboxaldehyde, amine, NaBH(OAc)3 | Room temp, MeOH | High yield, mild conditions | Requires aldehyde precursor |

| Nucleophilic Substitution | Alkyl halide derivative, amine, base | Reflux, polar aprotic solvent | Straightforward chemistry | Side reactions possible |

| Imidazo[1,2-a]pyridine Intermediate | Pyridin-2-amine, aldehyde, TosOH, isocyanide | 70 °C, 12 h, MeOH | High purity, complex targets | Multi-step, more laborious |

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-methyl-2-(5-methylpyridin-2-yl)propan-1-amine, and how can purity be optimized?

- Methodology :

- Condensation reactions : React 5-methylpyridin-2-amine with aldehydes or ketones under acidic or basic conditions to form imine intermediates, followed by reduction (e.g., using NaBH₄ or catalytic hydrogenation) to yield the primary amine. This approach is inspired by pyridin-2-amine derivative synthesis .

- Nucleophilic substitution : Utilize halogenated precursors (e.g., 2-chloro-5-methylpyridine) with propan-1-amine derivatives, leveraging steric hindrance from the methyl group to direct regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

- Purity optimization : Monitor reaction progress with TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N ±0.3% deviation) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Techniques :

- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm for aromatic H) and methyl groups (δ 1.2–1.5 ppm for CH₃). The amine proton (δ 1.8–2.2 ppm) may appear broad due to exchange .

- FT-IR : Confirm NH₂ stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

- Mass spectrometry : Molecular ion peak (m/z ≈ 178 for C₁₁H₁₆N₂) and fragmentation patterns (e.g., loss of methyl or pyridine groups) .

Advanced Research Questions

Q. How can QSAR models be applied to predict the biological activity of this compound, and which parameters are most influential?

- Methodology :

- Descriptor selection : Use MOE or similar software to calculate steric (e.g., molar refractivity, SMR), electronic (Hammett constants), and lipophilic (Log P) parameters. For pyridin-2-amine derivatives, Log P and SMR are critical for antibacterial activity .

- Validation : Validate models using leave-one-out cross-validation (r² > 0.8) and external test sets. Prioritize compounds with Log P 2.5–3.5 and SMR 80–100 for enhanced membrane penetration and target binding .

- Example QSAR equation :

- Example QSAR equation :

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing NH₂ signals)?

- Troubleshooting :

- Dynamic effects : Broad NH₂ peaks in NMR may arise from proton exchange. Use D₂O shake or low-temperature NMR (e.g., 4°C) to sharpen signals .

- Steric hindrance : If splitting patterns deviate, consider rotameric effects from the methyl groups. Computational modeling (DFT) can predict preferred conformers .

- Impurity analysis : Combine LC-MS with tandem MS to detect trace byproducts (e.g., oxidation to nitriles or imines) .

Q. What strategies enable enantioselective synthesis of this compound, and how can chiral purity be validated?

- Synthesis :

- Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation of imine precursors (e.g., 80–95% enantiomeric excess) .

- Chiral resolving agents : Co-crystallize with tartaric acid derivatives to separate enantiomers .

- Validation :

- Chiral HPLC : Use a Chiralpak® column (hexane/isopropanol, 90:10) to resolve enantiomers (retention time difference > 2 min) .

- Optical rotation : Measure [α]ᴅ²⁵ (e.g., +15° to +20° for the (S)-enantiomer) .

Notes for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.